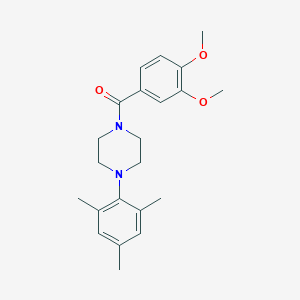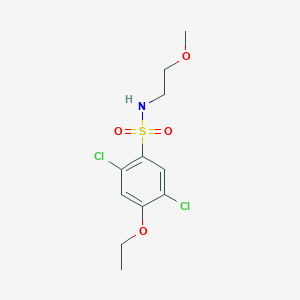![molecular formula C14H19ClN2O5S B288555 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These molecules are involved in the inflammatory response and the regulation of pain.
Biochemical and Physiological Effects
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response and the regulation of pain. It has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis, or programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide in lab experiments include its potential anti-inflammatory and analgesic properties, as well as its potential use as a therapeutic agent in the treatment of cancer. However, its limitations include the lack of understanding of its mechanism of action and its potential side effects.
Orientations Futures
For the study of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide include further investigation of its mechanism of action, as well as its potential use as a therapeutic agent in the treatment of pain, inflammation, and cancer. Additionally, the development of new synthetic methods for the production of this compound may lead to improved yields and reduced costs. Further studies may also explore the potential side effects of this compound and its safety for use in humans.
Méthodes De Synthèse
The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide involves the reaction of piperidine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide |
|---|---|
Formule moléculaire |
C14H19ClN2O5S |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H19ClN2O5S/c1-21-11-8-13(12(22-2)7-10(11)15)23(19,20)17-5-3-9(4-6-17)14(16)18/h7-9H,3-6H2,1-2H3,(H2,16,18) |
Clé InChI |
WHXFHHBQBYVOLE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
SMILES canonique |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)



![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)


![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)
